3-(4-Bromophenyl)cyclobutanol

Vue d'ensemble

Description

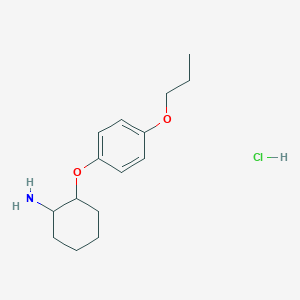

“3-(4-Bromophenyl)cyclobutanol” is a cyclic organic compound with a molecular formula of C10H11BrO . It has a molecular weight of 227.1 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 227.1 .Applications De Recherche Scientifique

Synthesis and Functionalization

Palladium-Catalyzed Reactions : 3-(4-Bromophenyl)cyclobutanol can undergo palladium-catalyzed reactions. One example is the formation of 4-arylmethyl-3,4-dihydrocoumarins from 3-(2-Hydroxyphenyl)cyclobutanones and aryl bromides, involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).

Radical-Mediated Ring-Opening : Cyclobutanols, including this compound, are precursors for γ-substituted ketones. They can undergo radical-mediated ring-opening functionalization by fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).

Cyclobutanol Ring Expansion : A transition-metal-free ring expansion of the cyclobutanol moiety to 4-tetralones, fused to heteroaromatic systems, is possible. This oxidative ring expansion is facilitated by N-bromosuccinimide and acetonitrile (Natho et al., 2018).

Synthesis of Sesquiterpenes : Cyclobutanol derivatives are used in the synthesis of cuparene-type sesquiterpenes, a class of naturally occurring organic compounds (Secci, Frongia, Ollivier, & Piras, 2007).

Biomedical Applications

Anticancer Potential : A bromophenol derivative, similar to this compound, demonstrated anticancer activities against human lung cancer cells. It induced cell cycle arrest and apoptosis, mediated by reactive oxygen species and the MAPK signaling pathway (Guo et al., 2018).

Antifungal Activity : Compounds similar to this compound showed in vitro activity against yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Polymer Science

Cation Radical Polymerization : Cyclobutane polymers can be synthesized through cation radical polymerization, involving the use of tris(4-bromophenyl)aminium hexachloroantimonate (Bauld et al., 1996).

Thermal Degradation Studies : The thermal degradation of polymers derived from bromophenyl cyclobutanol derivatives has been studied to understand depolymerization, intramolecular cyclization, and formation of cyclic anhydride structures (Demirelli & Coskun, 1999).

Chemical Characterization

- Structural Analysis : The structure of ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, a compound related to this compound, has been characterized through crystallography, revealing a slightly distorted screw-boat conformation (Narayana et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJORQWSPNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)

![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)